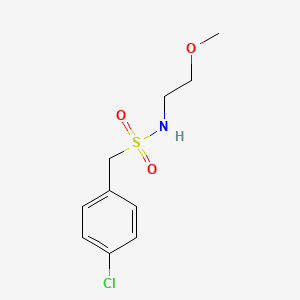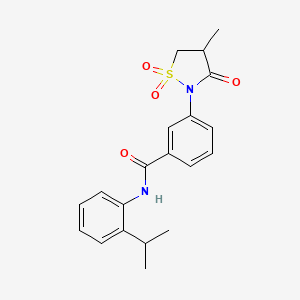![molecular formula C11H15NaO2 B5077437 sodium;3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5077437.png)
sodium;3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylate is a chemical compound with a complex bicyclic structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its stability and reactivity, making it a subject of interest for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylate typically involves the reaction of 3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid+NaOH→this compound+H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent quality and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Sodium;3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of sodium;3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating biochemical processes within cells. Its unique structure allows it to bind to target molecules with high specificity, influencing various physiological and biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Camphene: A monoterpene with a similar bicyclic structure, used in the production of fragrances and as a food additive.
Norbornane: Another bicyclic compound with applications in organic synthesis and materials science.
Uniqueness
Sodium;3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylate is unique due to its specific functional groups and reactivity. Its sodium salt form enhances its solubility and stability, making it more versatile in various applications compared to similar compounds.
Propriétés
IUPAC Name |
sodium;3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2.Na/c1-7-10(2,3)8-4-5-11(7,6-8)9(12)13;/h8H,1,4-6H2,2-3H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEGRGJAVZUBGM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)C(=O)[O-])C.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-benzyl-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5077357.png)
![N-cyclopropyl-3-[1-(1-naphthoyl)-4-piperidinyl]propanamide](/img/structure/B5077365.png)

![2-cyano-3-{4-[(4-fluorobenzyl)oxy]phenyl}-2-propenethioamide](/img/structure/B5077369.png)
![4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5077383.png)



![N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5077416.png)
![N-{[2-(4-methoxybenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5077418.png)

![6-(4-chlorophenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5077443.png)
![5-[4-(dimethylamino)benzylidene]-3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5077455.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5077459.png)
